molecular formula C16H18N2 B13888783 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline CAS No. 84571-51-7

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13888783
CAS No.: 84571-51-7
M. Wt: 238.33 g/mol
InChI Key: OCTCRMZQQJGLFE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that belongs to the class of tetrahydroquinazolines. This compound is characterized by its unique structure, which includes a quinazoline core with a phenyl group at the 4-position and two methyl groups at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline typically involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an aniline derivative, an aldehyde, and an alkene. The reaction conditions often include the use of Lewis acids such as BF3·Et2O or AlCl3 to catalyze the cycloaddition process . The reaction is carried out under reflux conditions in solvents like toluene or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 and H2O2.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities and properties.

Scientific Research Applications

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the phenyl group at the 4-position.

    2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar but with different substitution patterns.

    Quinazoline: The parent compound without the tetrahydro and substituted groups.

Uniqueness

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the two methyl groups at the 2-position enhances its stability and potential biological activity compared to other similar compounds .

Properties

CAS No.

84571-51-7

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline

InChI

InChI=1S/C16H18N2/c1-16(2)17-14-11-7-6-10-13(14)15(18-16)12-8-4-3-5-9-12/h3-11,15,17-18H,1-2H3

InChI Key

OCTCRMZQQJGLFE-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C

Origin of Product

United States

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